(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

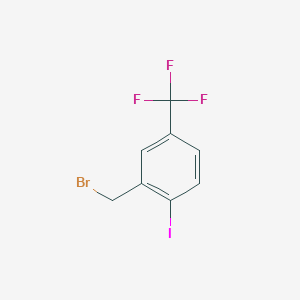

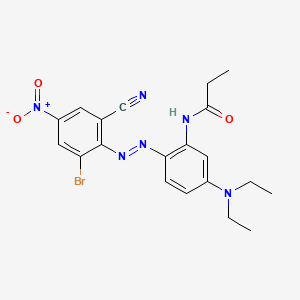

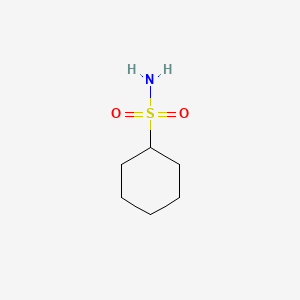

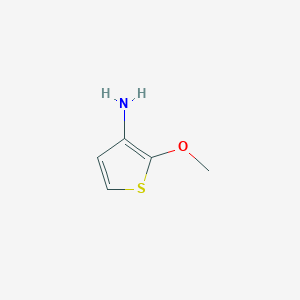

“(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol” is a compound with the molecular formula C7H13NO2 . It belongs to the isoxazole family, an important class of heterocyclic compounds. Isoxazoles have been found to exhibit a wide range of pharmacological activities, including antitumor, antiviral, and antibiotic properties.

Molecular Structure Analysis

The molecular structure of “this compound” includes an isoxazole ring, a methanol group, and an isopropyl group . The O-H atoms of the methanol group and the N atom of the isoxazole ring are orientated in the same direction, which allows for the formation of intermolecular O-H⋯N hydrogen bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 143.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has two rotatable bonds . The exact mass and monoisotopic mass are both 143.094628657 g/mol . The topological polar surface area is 41.8 Ų .Scientific Research Applications

Synthesis and Characterization

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound with structural similarity to the query molecule, was synthesized through a five-step process. The synthesized compound was characterized by NMR, mass spectroscopy, and elemental analysis. It's indicated as a potential precursor for the synthesis of biomimetic chelating ligands, showcasing the molecule's utility in complex synthesis and potential applications in biochemistry (Gaynor et al., 2023).

Synthesis of Amino-Isoxazoles

The synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles was achieved by reacting certain pyrroles with hydroxylamine in methanol. This synthesis process showcases the versatility of related molecules in producing various isoxazoles, compounds that are significant in medicinal chemistry due to their diverse biological activities (Sobenina et al., 2005).

Synthesis of Bis(Isoxazolin-5-yl)methanol and Derivatives

Bis(1,2-isoxazolin-5-yl)methanol and related compounds were synthesized through a diastereoselective process, with these molecules then being converted into corresponding polyols. This work demonstrates the compound's significance in creating polyols, substances used in various applications ranging from polymers to pharmaceuticals (Kim et al., 2005).

Synthesis of Antimicrobial Derivatives

Certain derivatives of pyrazolines, structurally similar to (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, were synthesized and exhibited significant antimicrobial activity. This indicates the potential of the query compound and its derivatives in developing new antimicrobial agents (Kumar et al., 2012).

Synthesis of Isoxazole Derivatives and Cytotoxic Activity

Isoxazole derivatives related to the query molecule were synthesized and evaluated for cytotoxic activity against various human cancer cell lines. This suggests the compound's relevance in cancer research and the potential for developing new chemotherapeutic agents (Rao et al., 2014).

Future Directions

In the field of drug discovery, there is a growing interest in the development of new antibacterial agents with novel mechanisms of action . Compounds like “(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol” that belong to the isoxazole family could potentially be explored further for their pharmacological activities.

Mechanism of Action

Mode of Action

Two mechanisms have been proposed for this 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via a concerted mechanism, and secondly, via a step-by-step mechanism through diradical intermediate formation .

Biochemical Pathways

Functionalized isoxazole scaffolds are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Result of Action

Isoxazole derivatives are known to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules . These interactions are crucial for the compound’s role in modulating enzyme activity and protein function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic flux . These changes can have significant implications for cell growth, differentiation, and overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to bind to active sites of enzymes or regulatory regions of proteins allows it to modulate their activity, leading to changes in downstream signaling pathways and gene expression . These molecular interactions are critical for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding these dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s influence on metabolite levels and metabolic processes can have far-reaching effects on cellular function . By modulating the activity of key metabolic enzymes, the compound can alter the flow of metabolites through different pathways, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transporters and proteins influences its distribution, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name |

(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7-3-6(4-9)10-8-7/h5-6,9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXNMBMOFWRJTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649337 |

Source

|

| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142210-97-6 |

Source

|

| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)